molecular formula C11H19N3OS B14046944 (S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol

(S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol

Cat. No.: B14046944
M. Wt: 241.36 g/mol
InChI Key: GTIKONPJEMFVCI-QMMMGPOBSA-N
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Description

(S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol is a chiral compound featuring a tetrahydrobenzo[d]thiazole core substituted with a propylamino group at position 6 and a hydroxymethylamino moiety at position 2. Its molecular formula is C₁₁H₁₉N₃OS, with a molecular weight of 241.35 g/mol (). This compound is primarily recognized as a pharmaceutical impurity in the synthesis of pramipexole, a dopamine D3/D2 receptor agonist used to treat Parkinson’s disease and restless legs syndrome. Its synthesis involves enzymatic resolution methods to achieve enantiomeric purity, as highlighted in chiral HPLC analyses ().

Properties

Molecular Formula

C11H19N3OS

Molecular Weight

241.36 g/mol

IUPAC Name

[[(6S)-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]amino]methanol

InChI

InChI=1S/C11H19N3OS/c1-2-5-12-8-3-4-9-10(6-8)16-11(14-9)13-7-15/h8,12,15H,2-7H2,1H3,(H,13,14)/t8-/m0/s1

InChI Key

GTIKONPJEMFVCI-QMMMGPOBSA-N

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)SC(=N2)NCO

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)NCO

Origin of Product

United States

Preparation Methods

Preparation of Key Intermediate: (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (Formula-5)

  • The synthesis begins with the preparation of the chiral intermediate (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine.
  • Resolution of racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is achieved using L(+)-tartaric acid in aqueous medium, yielding the (S)-enantiomer with high enantiomeric excess.
  • This step ensures the stereochemical purity essential for subsequent transformations.

Acylation to Form N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide (Formula-6)

  • The chiral diamine intermediate is reacted with propionic anhydride in the presence of a base such as triethylamine in alcoholic solvents (methanol, ethanol, isopropanol, n-propanol, or mixtures with water).
  • Reaction conditions:
    • Temperature: 10–30°C
    • Stirring time: Approximately 90 minutes
  • The reaction mixture is quenched with water, followed by distillation to remove methanol under reduced pressure, yielding the propionamide intermediate.

Reduction to (S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol (Pramipexole, Formula-1)

  • The propionamide intermediate (Formula-6) undergoes reduction using a complex of boron trifluoride etherate (BF3·THF) and sodium borohydride in tetrahydrofuran (THF) solvent.
  • Post-reduction, the product is treated with an acid (e.g., hydrochloric acid) and subsequently basified to precipitate the pure pramipexole compound.
  • The final product is isolated by filtration and washing with suitable solvents (e.g., isopropanol).

Purification Processes

  • Purification is critical to achieve high chiral purity (>99%) and chemical purity (>99.8%) suitable for pharmaceutical use.
  • The crude pramipexole is suspended in alcoholic solvents (methanol, ethanol, isopropanol, n-propanol, butanol, or aqueous mixtures).
  • Acidification of the suspension followed by washing with ester solvents (ethyl acetate, isopropyl acetate), chloro solvents (methylene chloride, chloroform), and hydrocarbons (toluene, heptane, hexane, cyclohexane) removes impurities.
  • Subsequent basification induces crystallization of the pure compound, which is filtered and washed to yield the final product with high chiral and chemical purity.

Reaction Scheme Summary

Step Reactants/Intermediates Reagents/Conditions Product/Outcome
1 Racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole Resolution with L(+)-tartaric acid in water (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (Formula-5)
2 Formula-5 + propionic anhydride Triethylamine, methanol/ethanol, 10-30°C N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide (Formula-6)
3 Formula-6 BF3·THF + NaBH4 in THF, acid/base treatment (S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol (Pramipexole, Formula-1)
4 Crude pramipexole Alcoholic solvents, acidification, washing, basification Pure pramipexole dihydrochloride monohydrate with >99% purity

Research Discoveries and Optimization

  • The improved process described in patent WO2011021214A2 emphasizes enhanced yield and purity through optimized solvent selection and reaction conditions.
  • Use of triethylamine as a base and BF3·THF/sodium borohydride as a reducing agent provides better control over stereoselectivity and reduces impurities.
  • Purification steps involving multiple solvent washes and acid-base treatments are crucial to remove by-products and residual reagents, ensuring pharmaceutical-grade material.

  • Additional studies (PMC article) on related tetrahydrobenzo[d]thiazole derivatives highlight challenges in selective functionalization due to multiple reactive centers, emphasizing the importance of using stoichiometric excess of reagents and controlled reaction conditions to avoid mixtures.

Data Table: Key Parameters and Yields

Parameter Value/Condition Reference
Resolution agent L(+)-Tartaric acid in water
Acylation reagent Propionic anhydride
Base for acylation Triethylamine (preferred)
Solvents for acylation and purification Methanol, ethanol, isopropanol, n-propanol, water mixtures
Reduction agent Boron trifluoride etherate (BF3·THF) + NaBH4
Reduction solvent Tetrahydrofuran (THF)
Purity of final product (HPLC) >99.8% chemical purity; >99.45% chiral purity
Yield of final product Example: 40 grams from 90 grams intermediate
Crystallization solvents Methanol, isopropanol, butanol

Chemical Reactions Analysis

Types of Reactions

(S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Pramipexole Derivatives (Compounds 33, 34, 35)

Structural Features :

  • These derivatives share the (S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl backbone but are modified with fluorobenzenesulfonamide groups (e.g., 3-chloro-4-fluoro in Compound 34) and a hydroxycyclobutyl-ethyl chain ().
  • Molecular weights range from ~500–550 g/mol , significantly larger than the target compound.

Functional Activity :

  • Demonstrated potent and selective agonism at human dopamine D3 receptors (EC₅₀ = 0.2–2.3 nM) with minimal off-target effects.
  • Funded by the NIH/NIDA, these compounds were designed to improve blood-brain barrier penetration compared to earlier pramipexole analogs ().

Key Differences :

  • The target compound lacks the sulfonamide and cyclobutyl moieties critical for receptor binding, explaining its role as an impurity rather than a therapeutic agent .

(S)-6-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole Anti-Leukemic Agents

Structural Features :

  • Derivatives include 2-arylcarboxamide substitutions (e.g., meta- or para-substituted phenyl rings) on the tetrahydrobenzo[d]thiazole core ().

Functional Activity :

  • Exhibited anti-leukemic activity via inhibition of leukemia cell proliferation (IC₅₀ = 5–20 µM in MTT assays).
  • SAR Studies : Para-substituted derivatives showed superior activity compared to ortho-substituted analogs due to reduced steric hindrance ().

Key Differences :

  • The target compound’s hydroxymethylamino group replaces the arylcarboxamide, eliminating anti-leukemic efficacy but retaining structural relevance in chiral synthesis .

Triazole-Tetrahydrobenzo[d]thiazole Hybrids

Structural Features :

  • Example: 5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid ().

Functional Activity :

Key Differences :

  • The triazole-carboxylic acid substituent introduces polarity and hydrogen-bonding capacity, unlike the target compound’s simpler hydroxymethyl group .

BI-II786BS and BI-II828BS (Pramipexole-Related Impurities)

Structural Features :

  • BI-II786BS: Contains a dimeric structure with two tetrahydrobenzo[d]thiazole units linked via a propylamino bridge (C₂₀H₃₂N₆S₂, MW = 420.64 g/mol) ().
  • BI-II828BS : Similar dimeric architecture with additional stereochemical complexity ().

Functional Role :

  • These impurities arise during multi-step pramipexole synthesis and require rigorous chromatographic purification ().

Key Differences :

  • The target compound is monomeric, whereas these impurities highlight challenges in controlling dimerization during manufacturing .

Thiazole Derivatives with Antitumor Activity

Structural Features :

  • Example: Pyrano[2,3-d]thiazole derivatives synthesized from tetrahydrobenzo[b]thiophene precursors ().

Functional Activity :

  • Inhibited growth of six human cancer cell lines (IC₅₀ = 1–10 µM) with minimal toxicity to normal cells ().

Key Differences :

  • Replacement of the tetrahydrobenzo[d]thiazole core with tetrahydrobenzo[b]thiophene alters electron distribution and bioavailability .

Biological Activity

(S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article reviews the biological activity associated with this compound, including its pharmacodynamics, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₁H₁₄N₄OS
  • Molecular Weight : 250.32 g/mol
  • CAS Number : 908244-04-2

This structure features a tetrahydrobenzo[d]thiazole moiety, which is significant for its interaction with biological targets.

Pharmacological Profile

Research indicates that (S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol exhibits various pharmacological activities:

  • Dopamine Receptor Modulation :
    • The compound has been studied for its effects on dopamine receptors. It shows potential as a selective dopamine D3 receptor antagonist, which may have implications for treating conditions like schizophrenia and Parkinson's disease .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may exhibit neuroprotective properties. In vitro assays have demonstrated a reduction in neuronal cell death under oxidative stress conditions .
  • Cytotoxicity Studies :
    • Cytotoxicity assays reveal that at higher concentrations (500 mg/L), the compound exhibits significant cytotoxic effects on various cell lines, including rat brain striatum primary neurons and human hepatocytes . The calculated IC50 values were found to be 368.2 mg/L and 403.1 mg/L respectively.

The precise mechanism by which (S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol exerts its biological effects is still under investigation. However, it is hypothesized to involve modulation of neurotransmitter systems and interaction with specific receptor subtypes.

Case Study 1: Neuroprotective Effects in Animal Models

A study involving animal models assessed the neuroprotective effects of the compound against induced oxidative stress. The results indicated a significant decrease in markers of neuronal damage when treated with (S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol compared to control groups .

Case Study 2: Behavioral Changes in Rodent Models

In behavioral studies conducted on rodents administered with varying doses of the compound, notable changes in locomotor activity were observed. These changes were attributed to the modulation of dopaminergic pathways .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Dopamine Receptor AntagonismSelective D3 receptor antagonist effects observed
NeuroprotectionReduced neuronal death under oxidative stress
CytotoxicityIC50 values: 368.2 mg/L (neurons), 403.1 mg/L (hepatocytes)
Behavioral ModulationChanges in locomotor activity in rodent models

Q & A

Q. Methodological Answer :

  • Step 1 : Start with the condensation of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine and propylamine in ethanol under reflux (2–7 hours) to form the 6-propylamino intermediate. Use stoichiometric ratios (1:1) and monitor completion via TLC .
  • Step 2 : Introduce the methanolamine group via nucleophilic substitution. Optimize reaction time (e.g., 15 min–2 hours in dry methanol with glacial acetic acid as a catalyst) to minimize racemization .
  • Step 3 : Ensure enantiomeric purity using chiral HPLC (e.g., Chiralpak® IA column) or circular dichroism (CD) spectroscopy. Compare retention times/spectra with (R)-enantiomer standards .

How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) during structural confirmation?

Q. Methodological Answer :

  • Approach 1 : Verify solvent effects by re-running NMR in deuterated DMSO or CDCl3. Aromatic protons in DMSO may show unexpected splitting due to hydrogen bonding .
  • Approach 2 : Cross-validate MS fragmentation patterns with computational tools (e.g., MassFrontier™). Discrepancies in molecular ion peaks may arise from in-source decay or adduct formation .
  • Approach 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish NH protons in the thiazole ring from methanolamine groups via 1H^1\text{H}-13C^{13}\text{C} correlations .

What experimental design principles apply to assessing the compound’s environmental fate and toxicity?

Q. Methodological Answer :

  • Phase 1 (Abiotic) : Study hydrolysis kinetics at pH 4–9 (25–50°C) using HPLC-UV. Calculate half-lives and identify degradation products (e.g., thiourea derivatives) .
  • Phase 2 (Biotic) : Conduct Daphnia magna acute toxicity assays (OECD 202). Compare EC₅₀ values with structurally similar benzothiazoles to infer ecotoxicological mechanisms .
  • Phase 3 (Modeling) : Apply QSAR models (e.g., EPI Suite™) to predict bioaccumulation potential. Cross-reference with experimental logP values from shake-flask assays .

How can synthetic yields be optimized for large-scale (>10 g) production without compromising stereochemistry?

Q. Methodological Answer :

  • Factor 1 : Replace ethanol with isopropanol for recrystallization to improve solubility of intermediates. Yields increase by 15–20% due to reduced side-product formation .
  • Factor 2 : Use NaBH3_3CN instead of NaBH4_4 for reductive amination steps. This minimizes over-reduction of the thiazole ring .
  • Factor 3 : Implement flow chemistry for the final coupling step. Continuous reactors (e.g., Corning® G1) enhance mixing and reduce racemization at elevated temperatures .

What advanced techniques validate the compound’s mechanism of action in enzyme inhibition studies?

Q. Methodological Answer :

  • Technique 1 : Perform kinetic assays (e.g., Michaelis-Menten) with recombinant human kinases (e.g., MAPK14). Use a stopped-flow spectrophotometer to measure IC₅₀ shifts under varying ATP concentrations .
  • Technique 2 : Conduct isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Compare ΔH and ΔS values with known inhibitors to infer competitive vs. allosteric modes .
  • Technique 3 : Use cryo-EM or X-ray crystallography (2.0 Å resolution) to resolve ligand-enzyme interactions. Focus on hydrogen bonding between the methanolamine group and catalytic residues (e.g., Asp168 in kinase domains) .

How should researchers design stability studies for long-term storage of the compound?

Q. Methodological Answer :

  • Condition 1 : Store samples in amber vials under argon at -20°C. Monitor degradation monthly via UPLC-MS. Freeze-thaw cycles (>3) reduce stability by 30% due to crystallization changes .
  • Condition 2 : Test excipient compatibility (e.g., trehalose, mannitol) for lyophilized formulations. DSC analysis identifies glass transition temperatures (Tg) predictive of shelf life .
  • Condition 3 : Expose solid samples to 40°C/75% RH for 6 months (ICH Q1A guidelines). Detect hygroscopicity via dynamic vapor sorption (DVS); >5% mass gain indicates need for desiccants .

What computational strategies predict metabolic pathways and potential toxicity metabolites?

Q. Methodological Answer :

  • Strategy 1 : Run in silico metabolism simulations (e.g., Schrödinger’s BioLuminate™). Prioritize CYP3A4-mediated N-dealkylation and thiazole ring oxidation as major pathways .
  • Strategy 2 : Use molecular docking (AutoDock Vina) to assess metabolite binding to hERG channels. A score <-8.0 kcal/mol signals arrhythmia risk .
  • Strategy 3 : Validate predictions with in vitro microsomal assays (human liver S9 fraction). Quantify glutathione adducts via LC-MS/MS to confirm reactive intermediate formation .

How are QSAR models developed to correlate structural modifications with bioactivity?

Q. Methodological Answer :

  • Step 1 : Curate a dataset of 50+ benzothiazole analogs with IC₅₀ values against a target (e.g., EGFR). Include descriptors like logP, polar surface area, and Hammett σ constants .
  • Step 2 : Apply partial least squares (PLS) regression or random forest algorithms. Validate models using 5-fold cross-validation (R² >0.7 acceptable) .
  • Step 3 : Synthesize top-predicted derivatives (e.g., fluoro-substituted analogs) and test experimentally. A >10-fold potency increase validates the model .

What methodologies resolve discrepancies between in vitro and in vivo efficacy data?

Q. Methodological Answer :

  • Analysis 1 : Measure plasma protein binding (equilibrium dialysis). >95% binding reduces free drug levels, explaining in vivo potency drops .
  • Analysis 2 : Perform pharmacokinetic studies (Sprague-Dawley rats). Low oral bioavailability (<20%) may require prodrug strategies (e.g., phosphate ester of the methanolamine group) .
  • Analysis 3 : Use PET imaging with 18F^{18}\text{F}-labeled compound to assess blood-brain barrier penetration. A brain/plasma ratio <0.3 indicates poor CNS targeting .

How can researchers investigate the compound’s photodegradation pathways under environmental conditions?

Q. Methodological Answer :

  • Protocol 1 : Expose aqueous solutions to UV-C light (254 nm) in a photoreactor. Identify quinone and sulfonic acid derivatives via HRMS/MS .
  • Protocol 2 : Simulate sunlight using a Xenon arc lamp (ASTM G155). Correlate degradation rates with hydroxyl radical scavengers (e.g., tert-butanol) to confirm ROS involvement .
  • Protocol 3 : Analyze soil adsorption using batch equilibration (OECD 106). High Koc_\text{oc} (>500 L/kg) suggests persistence in organic-rich environments .

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